molecular formula C24H16N2O6 B5219977 (5E)-1-(2H-1,3-Benzodioxol-5-YL)-5-[(3-phenoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione

(5E)-1-(2H-1,3-Benzodioxol-5-YL)-5-[(3-phenoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione

Cat. No.: B5219977
M. Wt: 428.4 g/mol
InChI Key: IKHDLRJALDKCKR-XDHOZWIPSA-N
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Description

(5E)-1-(2H-1,3-Benzodioxol-5-YL)-5-[(3-phenoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring and a diazinane trione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-1-(2H-1,3-Benzodioxol-5-YL)-5-[(3-phenoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione typically involves multi-step organic reactions. One common method includes the condensation of 1,3-benzodioxole-5-carbaldehyde with 3-phenoxybenzaldehyde in the presence of a base to form the intermediate compound. This intermediate is then subjected to cyclization with urea under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(5E)-1-(2H-1,3-Benzodioxol-5-YL)-5-[(3-phenoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzodioxole ring, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogens in the presence of a catalyst like iron(III) chloride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

(5E)-1-(2H-1,3-Benzodioxol-5-YL)-5-[(3-phenoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (5E)-1-(2H-1,3-Benzodioxol-5-YL)-5-[(3-phenoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites, thereby affecting cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5E)-1-(2H-1,3-Benzodioxol-5-YL)-5-[(3-phenoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione is unique due to its specific combination of a benzodioxole ring and a diazinane trione core, which imparts distinct chemical and biological properties not commonly found in other similar compounds.

Properties

IUPAC Name

(5E)-1-(1,3-benzodioxol-5-yl)-5-[(3-phenoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16N2O6/c27-22-19(12-15-5-4-8-18(11-15)32-17-6-2-1-3-7-17)23(28)26(24(29)25-22)16-9-10-20-21(13-16)31-14-30-20/h1-13H,14H2,(H,25,27,29)/b19-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKHDLRJALDKCKR-XDHOZWIPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)N3C(=O)C(=CC4=CC(=CC=C4)OC5=CC=CC=C5)C(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)N3C(=O)/C(=C/C4=CC(=CC=C4)OC5=CC=CC=C5)/C(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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